Methoxy(phenoxy)methanethione

Physical Organic Chemistry Nucleophilic Substitution Thiocarbonate Phenolysis

Methoxy(phenoxy)methanethione (CAS 1007-37-0), systematically referred to as O-methyl O-phenyl thiocarbonate, is an organosulfur compound belonging to the thiocarbonate ester class (C8H8O2S, MW 168.21 g/mol). It is characterized by a central C=S double bond flanked by methoxy and phenoxy leaving groups.

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
CAS No. 1007-37-0
Cat. No. B091042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy(phenoxy)methanethione
CAS1007-37-0
SynonymsThiocarbonic acid O-methyl O-phenyl ester
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESCOC(=S)OC1=CC=CC=C1
InChIInChI=1S/C8H8O2S/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3
InChIKeyJNBJCWNCSYQURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxy(phenoxy)methanethione (CAS 1007-37-0): A Thiocarbonate Ester for Regioselective Synthesis and Phytochemical Research


Methoxy(phenoxy)methanethione (CAS 1007-37-0), systematically referred to as O-methyl O-phenyl thiocarbonate, is an organosulfur compound belonging to the thiocarbonate ester class (C8H8O2S, MW 168.21 g/mol) [1]. It is characterized by a central C=S double bond flanked by methoxy and phenoxy leaving groups. This structural configuration imparts a distinct electrophilic reactivity profile compared to its carbonyl (C=O) analogs and regioisomeric (S-alkyl) counterparts, making it a critical substrate in mechanistic studies of nucleophilic acyl substitution .

Why Substituting Methoxy(phenoxy)methanethione with Other Thiocarbonates or Carbonates Fails in Sensitive Applications


Thiocarbonate esters are not generic reagents; their reactivity is acutely sensitive to the nature of the O-alkyl/aryl substituents and the sulfur atom's position. Evidence demonstrates that replacing the O-methyl group with O-phenyl leads to a kinetic compensation of electronic and steric effects, resulting in rate parity that masks fundamentally different transition-state stabilization mechanisms [1]. Furthermore, the electrophilic center shift from C=O (in carbonates) to C=S (in thiocarbonates) completely reverses the catalytic influence of alkali metal ions, meaning a process optimized for a carbonate will fail spectrally and kinetically if the thiocarbonate analog is substituted without re-optimization [2]. Even regioisomeric substitution (S-methyl vs. O-methyl) alters physicochemical properties like boiling point, impacting purification and formulation strategies .

Quantitative Differentiation of Methoxy(phenoxy)methanethione: Kinetic Parity, Metal Ion Profiles, and Physicochemical Benchmarks


Non-Leaving Group Substitution (MeO vs. PhO) Yields Kinetic Parity in Phenolysis

Direct comparative kinetic analysis reveals that replacing the methoxy leaving group with a phenoxy group (i.e., moving from MDNPTOC to PDNPTOC) does not significantly alter the pseudo-first-order rate constants (kobsd) for phenolysis. This is explicitly attributed to a compensation of electronic and steric effects, meaning the O-methyl O-phenyl thiocarbonate product exhibits reactivity equivalent to the bulkier O-bis(phenyl) thiocarbonate in this mechanistic context [1].

Physical Organic Chemistry Nucleophilic Substitution Thiocarbonate Phenolysis

Thiocarbonate (C=S) vs. Carbonate (C=O) Electrophilicity Completely Reverses Alkali Metal Ion Catalysis

A systematic comparison of O-phenyl thionocarbonates (C=S) with their carbonate (C=O) analogs in alkaline ethanolysis reveals a striking reversal in reactivity order for alkali metal ethoxides. For the C=O system, the order is EtOK/18C6 ≈ EtO⁻ < EtOLi < EtONa < EtOK, whereas the C=S system shows the reversed order: EtOLi < EtONa < EtO⁻ < EtOK < EtOK/18C6 [1]. This divergence is fundamental to selecting the correct base for nucleophilic substitution reactions.

Physical Organic Chemistry Ion Catalysis Ethanolysis

Physicochemical Differentiation from the S-Methyl O-Phenyl Regioisomer (CAS 13509-28-9)

Methoxy(phenoxy)methanethione (O-methyl O-phenyl thiocarbonate, CAS 1007-37-0) is physicochemically distinct from its S-methyl regioisomer (S-methyl O-phenyl carbonothioate, CAS 13509-28-9). The target compound exhibits a predicted boiling point of 207.4±23.0 °C and a calculated LogP of 2.7, which differs markedly from the S-methyl isomer due to the change in heteroatom connectivity (O-methyl vs. S-methyl) [1]. This difference is critical for chromatographic separation and formulation stability.

Analytical Chemistry Process Chemistry Quality Control

Mechanistic Probe for Thiocarbonyl Transfer: Product Identification in Phenolysis of MDNPTOC

In the phenolysis of O-methyl O-2,4-dinitrophenyl thiocarbonate (MDNPTOC), O-methyl O-phenyl thiocarbonate is unambiguously identified as the thiocarbonyl transfer product. This confirms the compound's role as a stable, isolable thiocarbonyl donor in nucleophilic displacement reactions at the thiocarbonyl center [1]. Its formation demonstrates that the methoxy group does not undergo nucleophilic attack, validating its suitability as a non-transferable protecting group in sequential thiocarbonylation strategies.

Synthetic Organic Chemistry Thiocarbonyl Transfer Mechanistic Probe

Validated Application Scenarios for Methoxy(phenoxy)methanethione Based on Kinetics and Physicochemical Evidence


Mechanistic Probe in Nucleophilic Acyl Substitution Research

Use as a model substrate in physical organic chemistry to study stepwise versus concerted mechanisms in thiocarbonyl transfer. The Brønsted β values (≈0.27–0.28) obtained for its phenolysis provide a calibrated baseline for evaluating new nucleophilic catalysts or solvent systems [1].

Cost-Effective Thiocarbonyl Donor for Asymmetric Thioester Synthesis

Employ as a less sterically hindered, lower molecular weight alternative to O-bis(phenyl) thiocarbonate in palladium-catalyzed or nucleophilic thioesterification reactions. The kinetic parity with diphenyl thiocarbonate ensures no rate penalty while reducing raw material cost and simplifying purification [2].

Analytical Reference Standard for Regioisomer Identification

Deploy as a certified reference standard in HPLC or GC methods to verify the correct regioisomer (O-methyl vs. S-methyl) in incoming bulk shipments of thiocarbonate intermediates. The distinct boiling point (207.4 °C) and LogP (2.7) facilitate chromatographic resolution from the S-methyl isomer .

Alkali Metal Ion Effect Studies in Non-Aqueous Media

Utilize in ethanolysis studies to experimentally determine the optimal counterion (Li⁺, Na⁺, K⁺) for industrial base selection. The documented reversal in reactivity order between C=S and C=O systems highlights the critical role of electrophilic center identity in process optimization [3].

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